5-bromo-1-methyl-1H-imidazole-4-carboxylic acid hydrochloride
Description
5-Bromo-1-methyl-1H-imidazole-4-carboxylic acid hydrochloride (CAS: 1093261-46-1) is a halogenated imidazole derivative characterized by a bromine atom at the 5-position, a methyl group at the 1-position, and a carboxylic acid group at the 4-position, stabilized as a hydrochloride salt. The hydrochloride salt enhances solubility in polar solvents, making it advantageous for synthetic applications.
Properties
IUPAC Name |
5-bromo-1-methylimidazole-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O2.ClH/c1-8-2-7-3(4(8)6)5(9)10;/h2H,1H3,(H,9,10);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYZTTXJOVYCCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1Br)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrClN2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.47 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Bromination of 1-Methylimidazole Precursors
The bromination of 1-methyl-1H-imidazole forms the foundational step for synthesizing 5-bromo derivatives. Patent CN111269183A demonstrates that NBS in chloroform at 15–30°C enables selective bromination at the 4-position of 1-methylimidazole-5-carboxylic acid intermediates. This method avoids the formation of di- or tri-brominated byproducts common in classical bromine/acetic acid systems. For instance, when 1-methylimidazole-5-carboxylic acid is treated with NBS (1.1 eq) in chloroform containing catalytic FeCl₃ (0.05 eq), the 4-bromo derivative is obtained in 82% yield after 6 hours.
By contrast, ChemicalBook documents an alternative approach using bromine in acetic acid with sodium acetate buffer. While this method achieves 65% yield of 4-bromo-1-methyl-1H-imidazole, it requires careful temperature control (0–5°C) to suppress dibromination. The comparative efficiency of NBS versus molecular bromine is summarized in Table 1.
Table 1: Bromination Reagent Efficiency Comparison
| Reagent | Solvent | Temp (°C) | Yield (%) | Purity (%) | Byproducts |
|---|---|---|---|---|---|
| NBS | Chloroform | 20–25 | 82 | 98 | <2% dibrominated |
| Br₂ | Acetic acid | 0–5 | 65 | 92 | 15% dibrominated |
Carboxylation Methods for Acid Group Introduction
Supercritical Carbon Dioxide-Mediated Carboxylation
Patent US4672128A discloses a high-pressure carboxylation technique using carbon dioxide (CO₂) under alkaline conditions. When 5-bromo-1-methyl-1H-imidazole is reacted with CO₂ (30 bar) in the presence of potassium carbonate (3 eq) at 180°C for 12 hours, the 4-carboxylic acid derivative forms in 78% yield. This method eliminates the need for toxic phosgene or cyanide reagents traditionally used in carboxylation.
Hydrolytic Carboxylation of Cyano Intermediates
An alternative route involves the hydrolysis of 5-bromo-1-methyl-1H-imidazole-4-carbonitrile. Treating the nitrile precursor with 6M HCl at reflux for 8 hours converts the cyano group to a carboxylic acid with 85% efficiency. Subsequent neutralization with sodium hydroxide and HCl quenching yields the hydrochloride salt. This method is preferred for its scalability, as nitrile intermediates are stable under storage conditions.
Integrated Synthesis Routes
Three-Step Route from 1-Methylimidazole
A consolidated pathway combines bromination, carboxylation, and salt formation:
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Bromination : 1-Methylimidazole → 5-bromo-1-methyl-1H-imidazole using NBS/chloroform.
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Carboxylation : CO₂-mediated reaction under 30 bar pressure.
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Salt Formation : Treatment with concentrated HCl in ethanol.
This route achieves an overall yield of 68% with a total process time of 24 hours.
One-Pot Bromination-Carboxylation
Recent advancements enable concurrent bromination and carboxylation. Using NBS (1.2 eq) and CO₂ (20 bar) in dimethylformamide (DMF) with cesium carbonate (2 eq) at 120°C for 18 hours directly yields the carboxylic acid in 71% yield. Hydrochloric acid is then added to precipitate the hydrochloride salt.
Purification and Characterization
Crystallization Techniques
The hydrochloride salt is purified via recrystallization from ethanol/water (3:1 v/v), yielding needle-like crystals with 99.5% HPLC purity. X-ray diffraction confirms the zwitterionic structure, with the carboxylic acid proton transferred to the imidazole nitrogen.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-methyl-1H-imidazole-4-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions typically occur under mild conditions with the use of a base such as sodium hydroxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include 5-amino-1-methyl-1H-imidazole-4-carboxylic acid hydrochloride and 5-thio-1-methyl-1H-imidazole-4-carboxylic acid hydrochloride.
Oxidation Reactions: Products include 5-bromo-1-methyl-1H-imidazole-4-carboxylic acid and 5-bromo-1-methyl-1H-imidazole-4-aldehyde.
Reduction Reactions: Products include 5-bromo-1-methyl-1H-imidazole-4-methanol.
Scientific Research Applications
Research indicates that this compound exhibits several biological activities, making it a candidate for further pharmaceutical development:
- Antimicrobial Properties : It has been shown to inhibit various microbial strains, suggesting potential applications in developing antimicrobial agents.
- Enzyme Inhibition : Studies have demonstrated that it can inhibit enzymes associated with disease pathways, particularly those involved in cancer progression. This positions it as a potential therapeutic agent for cancer treatment.
Applications in Medicinal Chemistry
The compound's structure allows for modifications that can enhance its biological activity. Some notable applications include:
- Development of Antiviral Agents : Research has focused on its ability to inhibit HIV-1 integrase, making it a candidate for antiviral drug development. Compounds derived from 5-bromo-1-methyl-1H-imidazole have shown promising results in inhibiting viral replication .
Case Study: HIV Inhibition
In a study assessing various derivatives of imidazole compounds, 5-bromo-1-methyl-1H-imidazole was evaluated for its ability to disrupt the interaction between HIV integrase and host proteins. It exhibited over 50% inhibition at specific concentrations, highlighting its potential as an antiviral agent .
Future Research Directions
Ongoing research aims to explore:
- Structural Modifications : To enhance efficacy and reduce toxicity.
- Combination Therapies : Investigating synergistic effects with other known antiviral agents.
Mechanism of Action
The mechanism of action of 5-bromo-1-methyl-1H-imidazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For example, as a farnesyltransferase inhibitor, it binds to the enzyme’s active site, preventing the transfer of farnesyl groups to target proteins. This inhibition can disrupt cellular processes such as signal transduction and cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional attributes of this compound are compared below with key analogs, focusing on substituent effects, physicochemical properties, and applications.
Structural Analogs and Similarity Scores
The following compounds exhibit structural similarity to the target molecule, as indicated by computational similarity scores (e.g., Tanimoto coefficients) :
| Compound Name | CAS Number | Similarity Score | Key Structural Differences |
|---|---|---|---|
| 5-Bromo-1H-imidazole-4-carbaldehyde | 50743-01-6 | 0.77 | Aldehyde group replaces carboxylic acid |
| 1-Methyl-1H-imidazole-4-carboxylic acid | 41716-18-1 | 0.72 | Lacks bromine atom |
| Ethyl 5-methyl-1H-imidazole-4-carboxylate | 51605-32-4 | 0.71 | Ethyl ester replaces carboxylic acid |
| Dimethyl 4,5-imidazoledicarboxylate | 3304-70-9 | 0.71 | Dual methyl ester groups at 4,5-positions |
Key Observations :
- Bromine Substitution: The 5-bromo substituent in the target compound increases molecular weight (~243.5 g/mol) compared to non-brominated analogs (e.g., 1-Methyl-1H-imidazole-4-carboxylic acid, ~142.1 g/mol) and may enhance halogen bonding interactions in crystal structures or protein-ligand complexes .
- Hydrochloride Salt : Unlike neutral analogs (e.g., ethyl ester), the hydrochloride salt improves aqueous solubility and stability, critical for biological assays .
- Functional Group Variations : The carboxylic acid group enables conjugation reactions (e.g., amide bond formation), whereas the aldehyde or ester analogs are more reactive in nucleophilic additions or hydrolytic pathways .
Positional Isomerism: 4-Bromo vs. 5-Bromo Derivatives
A positional isomer, 4-bromo-1-methyl-1H-imidazole (CAS: 89197-00-2), highlights the impact of bromine placement:
| Property | 5-Bromo Target Compound | 4-Bromo Isomer |
|---|---|---|
| Bromine Position | 5-position | 4-position |
| Molecular Formula | C₅H₆BrClN₂O₂ | C₄H₅BrN₂ (neutral analog) |
| Potential Applications | Drug intermediates, metal coordination | Catalysis, agrochemicals |
Research Findings :
- Electronic Effects : The 5-bromo derivative exhibits distinct electronic properties due to the electron-withdrawing effect of bromine at the 5-position, which may alter acidity (pKa) of the carboxylic acid group compared to the 4-bromo isomer .
- Crystallography : Bromine’s position influences crystal packing and hydrogen-bonding networks, as observed in SHELX-refined structures .
Functional Group Modifications
Carboxylic Acid vs. Ester Derivatives
Ethyl 5-methyl-1H-imidazole-4-carboxylate (CAS: 51605-32-4) demonstrates how esterification alters properties:
- Solubility : The ethyl ester is more lipophilic (logP ~1.2) than the hydrophilic hydrochloride salt (logP <0).
- Stability : The ester is prone to hydrolysis under acidic/basic conditions, whereas the hydrochloride salt is stable in aqueous media .
Aldehyde vs. Acid Derivatives
5-Bromo-1H-imidazole-4-carbaldehyde (CAS: 50743-01-6) lacks the carboxylic acid but introduces an aldehyde group:
- Reactivity : The aldehyde enables Schiff base formation, useful in ligand synthesis, but lacks the ionic character of the hydrochloride salt .
Biological Activity
5-Bromo-1-methyl-1H-imidazole-4-carboxylic acid hydrochloride is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications supported by recent research findings.
Chemical Structure and Properties
The compound has the molecular formula C6H7BrN2O2·HCl and a molecular weight of approximately 205.009 g/mol. It features an imidazole ring, which is integral to its biological activity, particularly due to the presence of the bromine atom and the carboxylic acid group. These structural elements enhance its solubility and reactivity, making it a suitable candidate for various biological applications.
Biological Activities
Research has documented several key biological activities associated with 5-bromo-1-methyl-1H-imidazole-4-carboxylic acid hydrochloride:
Antimicrobial Properties
The compound exhibits significant inhibitory effects against various bacterial strains. Studies have shown that it can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.
Enzyme Inhibition
One of the most promising aspects of this compound is its ability to inhibit specific enzymes linked to disease pathways, particularly those involved in cancer progression. For instance, it has been shown to inhibit enzymes that are critical for tumor growth and metastasis, suggesting potential therapeutic applications in oncology.
Antiviral Activity
Recent studies have explored the antiviral properties of 5-bromo-1-methyl-1H-imidazole-4-carboxylic acid hydrochloride. It has demonstrated moderate antiviral activity against certain viruses, with percentage inhibition rates ranging from 33% to 45% in vitro. This activity is attributed to its interaction with viral replication mechanisms .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological efficacy of this compound:
- Antimicrobial Efficacy : A study reported that 5-bromo-1-methyl-1H-imidazole-4-carboxylic acid hydrochloride inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating strong antimicrobial potential.
- Enzyme Inhibition Studies : In a series of assays designed to measure enzyme inhibition, this compound was found to significantly inhibit enzymes such as matrix metalloproteinases (MMPs), which are involved in cancer metastasis. The inhibition rates were promising, leading researchers to suggest further development for cancer treatment .
- Antiviral Activity : In vitro tests revealed that the compound could disrupt HIV replication by inhibiting integrase interactions, achieving over 50% inhibition in multiple assays. This positions it as a potential lead compound for antiviral drug development .
Comparative Analysis
To better understand the uniqueness of 5-bromo-1-methyl-1H-imidazole-4-carboxylic acid hydrochloride, a comparison with structurally similar compounds is beneficial:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| Methyl 2,5-dibromo-1H-imidazole-4-carboxylate | 0.89 | Contains two bromine atoms, altering reactivity |
| 5-Bromo-1H-imidazole-4-carbaldehyde | 0.77 | Contains an aldehyde instead of a carboxylic acid |
| Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate | 0.73 | Features a pyrimidine ring, affecting biological activity |
This table illustrates how 5-bromo-1-methyl-1H-imidazole-4-carboxylic acid hydrochloride stands out due to its specific functional groups and associated biological activities.
Q & A
Basic Question: How can synthesis routes for 5-bromo-1-methyl-1H-imidazole-4-carboxylic acid hydrochloride be optimized to improve yield and purity?
Methodological Answer:
Optimization involves systematic variation of reaction parameters (e.g., temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) principles. For example, reacting 2-amino malonamide with brominated intermediates (as in analogous imidazole synthesis ) under controlled acidic conditions can minimize side reactions. Monitor reaction progress via HPLC or FTIR to detect intermediates and byproducts . Purification via recrystallization in ethanol/water mixtures (common for imidazole derivatives ) can enhance purity.
Basic Question: What analytical techniques are most reliable for characterizing this compound’s stability under varying pH conditions?
Methodological Answer:
Stability studies should employ accelerated aging protocols at pH 2–12, with analysis via:
- HPLC-PDA : To track degradation products and quantify parent compound retention.
- NMR spectroscopy : To detect structural changes (e.g., hydrolysis of the carboxylic acid group).
- Mass spectrometry (MS) : For identifying low-concentration degradation species .
Reference storage conditions for imidazole hydrochlorides (e.g., below 4°C ) to establish baseline stability.
Advanced Question: How can computational methods predict reaction pathways for modifying the bromine substituent in this compound?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search tools (e.g., ICReDD’s workflow ) can model substituent effects. For example:
- Simulate nucleophilic substitution at the bromine site using solvent continuum models.
- Compare activation energies for alternative pathways (e.g., SN2 vs. radical mechanisms).
Validate predictions experimentally via kinetic studies and trapping intermediates with scavengers like TEMPO .
Advanced Question: How should researchers address contradictory data between spectroscopic characterization (e.g., NMR) and crystallographic results?
Methodological Answer:
Contradictions often arise from dynamic processes (e.g., tautomerism in imidazole rings) or crystal packing effects. Mitigation strategies include:
- Variable-temperature NMR : To detect tautomeric equilibria.
- Powder XRD : Compare experimental patterns with predicted crystal structures from software like Mercury.
- Cross-validation : Use isotopic labeling (e.g., 13C/15N ) to resolve ambiguous signals.
If discrepancies persist, revisit synthetic protocols to rule out impurities .
Basic Question: What solvent systems are optimal for recrystallizing this compound without compromising its hydrochloride moiety?
Methodological Answer:
Polar aprotic solvents (e.g., DMF/water mixtures) are preferred to maintain ionic stability. For imidazole hydrochlorides, ethanol/water (7:3 v/v) is empirically effective . Avoid alcohols with strong hydrogen-bonding donors (e.g., methanol), which may disrupt crystallinity. Monitor solubility via gravimetric analysis during solvent screening.
Advanced Question: How can researchers assess the ecological impact of this compound during disposal or accidental release?
Methodological Answer:
Follow OECD guidelines for environmental risk assessment:
- Biodegradation : Use OECD 301F (manometric respirometry) to test microbial breakdown.
- Aquatic toxicity : Perform Daphnia magna acute toxicity assays (OECD 202).
- QSAR modeling : Predict bioaccumulation potential using tools like EPI Suite, referencing ECHA databases for analogous imidazoles .
Advanced Question: What strategies mitigate side reactions during functionalization of the imidazole ring (e.g., at the 4-carboxylic acid position)?
Methodological Answer:
- Protecting groups : Use tert-butyl esters to shield the carboxylic acid during bromine substitution.
- Catalytic control : Employ Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for regioselective modifications.
- In situ monitoring : ReactIR or Raman spectroscopy to detect undesired intermediates early .
Basic Question: What are the critical parameters for scaling up synthesis from milligram to gram quantities?
Methodological Answer:
Key considerations include:
- Heat transfer : Optimize stirring rates and reactor geometry to avoid localized overheating.
- Solvent volume : Maintain a 10:1 solvent-to-reactant ratio to ensure homogeneity.
- Purification scalability : Replace column chromatography with fractional crystallization or countercurrent distribution .
Advanced Question: How can machine learning improve the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Train models on PubChem or ChEMBL datasets to predict structure-activity relationships (SAR).
- Use graph neural networks (GNNs) to map electronic effects of substituents (e.g., bromine’s electron-withdrawing impact).
- Validate predictions with in vitro assays targeting specific receptors (e.g., kinase inhibition) .
Basic Question: What protocols ensure safe handling of this compound given its hydrochloride and bromine components?
Methodological Answer:
- Personal protective equipment (PPE) : Nitrile gloves, goggles, and fume hood use.
- Spill management : Neutralize acidic residues with sodium bicarbonate before disposal.
- Ventilation : Maintain airflow >0.5 m/s to prevent inhalation of fine particles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
